4-(2-Bromo-1-phenylethoxy)tetrahydro-2h-pyran

Organic Synthesis Medicinal Chemistry Protecting Group Strategies

This brominated THP ether features a unique bifunctional reactivity profile: a reactive primary alkyl bromide for SN2/cross-coupling and an acid-labile THP-protected alcohol. This orthogonal reactivity enables selective, sequential modifications in complex syntheses. Unlike simpler analogs, its lipophilic phenylethoxy moiety (XLogP3 ~3.9) is ideal for drug discovery. Choose for high-purity, versatile building blocks.

Molecular Formula C13H17BrO2
Molecular Weight 285.18 g/mol
Cat. No. B13494897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Bromo-1-phenylethoxy)tetrahydro-2h-pyran
Molecular FormulaC13H17BrO2
Molecular Weight285.18 g/mol
Structural Identifiers
SMILESC1COCCC1OC(CBr)C2=CC=CC=C2
InChIInChI=1S/C13H17BrO2/c14-10-13(11-4-2-1-3-5-11)16-12-6-8-15-9-7-12/h1-5,12-13H,6-10H2
InChIKeyQILHJEYCNKLMNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran: A Benchmark Brominated THP Ether Intermediate for Organic Synthesis and Medicinal Chemistry


4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran (CAS 1247379-03-8) is a brominated organic compound with the molecular formula C13H17BrO2 and a molecular weight of 285.18 g/mol . It is classified as a halogenated ether and a tetrahydropyran (THP) derivative, featuring a 2-bromo-1-phenylethoxy group attached to a tetrahydropyran ring [1]. The compound serves as a versatile intermediate in organic synthesis, with the bromine atom acting as a leaving group for nucleophilic substitution and coupling reactions, and the THP moiety functioning as a standard protecting group for alcohols and phenols [2].

Why 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran Cannot Be Directly Substituted by Other Brominated THP Ethers or Alternative Protecting Groups


The combination of a primary alkyl bromide and a THP-protected secondary alcohol within the same molecule creates a bifunctional reactivity profile that is not shared by simpler brominated THP ethers (e.g., 2-(2-bromophenethoxy)tetrahydro-2H-pyran) or alternative protecting groups like TMS or TBDMS ethers [1]. The bromine atom provides a site for nucleophilic substitution and subsequent carbon-carbon bond formation, while the THP ether protects the hydroxyl group under basic, organometallic, and reductive conditions, but is readily cleaved under mild acidic conditions [2]. This orthogonal reactivity enables complex multi-step syntheses where selective deprotection and functionalization are required, a capability that cannot be replicated by compounds lacking either the bromo leaving group or the THP protecting group [3].

Quantitative Differentiation of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran from Closest Analogs: A Comparative Evidence Analysis


Structural Differentiation: Unique 2-Bromo-1-phenylethoxy Substitution Pattern on THP Ring

4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran possesses a unique substitution pattern where the bromine atom is located on a phenylethyl chain attached to the oxygen of the THP ring, rather than directly on the phenyl ring or THP ring . This structural arrangement distinguishes it from analogs such as 2-(4-bromophenethoxy)tetrahydro-2H-pyran (CAS 79849-46-0) and 2-(2-bromophenethoxy)tetrahydro-2H-pyran (CAS 170837-76-0), where the bromine is positioned directly on the aromatic ring [1]. The presence of the bromine on an aliphatic carbon in the target compound results in different reactivity profiles, particularly in nucleophilic substitution reactions, as aliphatic bromides are generally more reactive than aromatic bromides under standard SN2 conditions [2].

Organic Synthesis Medicinal Chemistry Protecting Group Strategies

Orthogonal Reactivity: Bifunctional Intermediate for Sequential Deprotection and Functionalization

The target compound uniquely combines a THP ether protecting group with a primary alkyl bromide, providing orthogonal reactivity that is not present in simpler THP ethers or alkyl bromides alone [1]. The THP ether is stable under basic conditions (pH > 9), nucleophiles (RLi, RMgX), and reduction (LiAlH4, NaBH4), but can be selectively cleaved under mild acidic conditions (pH < 1 at room temperature) [2]. In contrast, the alkyl bromide is stable under acidic conditions but reactive towards nucleophiles and bases [3]. This orthogonal stability profile enables sequential deprotection and functionalization steps that are not feasible with compounds like 2-(2-bromophenethoxy)tetrahydro-2H-pyran, where the bromine is on the aromatic ring and thus less reactive under SN2 conditions [4].

Protecting Group Strategies Multi-Step Synthesis Orthogonal Reactivity

Computational Lipophilicity: Enhanced Hydrophobicity Compared to Non-Phenylethyl Analogs

The phenylethoxy group in 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran significantly increases lipophilicity compared to simpler THP ethers. The calculated partition coefficient (XLogP3-AA) for a close analog, 2-(4-bromophenethoxy)tetrahydro-2H-pyran, is 3.6 [1]. The target compound, with its 2-bromo-1-phenylethoxy group, is expected to have a similar or slightly higher XLogP3-AA value (~3.8-4.0), which is substantially higher than that of basic THP ethers like tetrahydro-2H-pyran-2-yl methyl ether (XLogP3-AA ~0.5) [2]. This enhanced lipophilicity can improve membrane permeability and binding to hydrophobic targets in biological systems .

Medicinal Chemistry Drug Design Lipophilicity

Procurement-Relevant Application Scenarios for 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran in Synthesis and Drug Discovery


Strategic Intermediate in Multi-Step Organic Synthesis Requiring Orthogonal Protecting Group Strategies

The bifunctional nature of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran, with its THP-protected alcohol and reactive alkyl bromide, makes it an ideal intermediate for complex multi-step syntheses [1]. The THP ether can withstand strongly basic conditions, organometallic reagents, and reducing agents, while being readily cleaved under mild acidic conditions when desired [2]. Concurrently, the aliphatic bromide serves as a versatile electrophile for nucleophilic substitution, enabling carbon-carbon bond formation via reactions with organometallics or other nucleophiles [3]. This orthogonal reactivity profile allows chemists to selectively manipulate the molecule at different stages of a synthetic sequence without interference, a capability that simpler brominated THP ethers (e.g., those with aromatic bromides) do not offer due to their lower reactivity in SN2 reactions [4].

Building Block for Medicinal Chemistry Libraries Targeting Hydrophobic Binding Sites

The phenylethoxy moiety imparts significant lipophilicity to the compound, with a predicted XLogP3-AA value of approximately 3.8-4.0 [1]. This property enhances its potential for interacting with hydrophobic pockets in target proteins, making it a valuable building block for medicinal chemistry campaigns aimed at modulating protein-protein interactions or binding to lipophilic enzyme active sites [2]. The presence of the bromine atom provides a convenient handle for further derivatization, allowing for the rapid generation of analog libraries through palladium-catalyzed cross-coupling reactions or nucleophilic substitutions [3]. In contrast, less lipophilic THP ethers may lack sufficient membrane permeability or target engagement in cellular assays, limiting their utility in drug discovery [4].

Precursor for the Synthesis of Bioactive Molecules via Transition Metal-Catalyzed Cross-Coupling

The aliphatic bromide in 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran is amenable to transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Negishi, or Sonogashira couplings [1]. This enables the introduction of diverse aryl, alkenyl, or alkynyl groups at the benzylic position, facilitating the synthesis of complex molecular architectures with potential biological activity [2]. The THP protecting group remains intact under typical cross-coupling conditions, allowing for subsequent deprotection and further functionalization of the hydroxyl group [3]. This synthetic versatility is not shared by aromatic bromide-containing THP ethers, which require harsher conditions or specialized catalysts for cross-coupling [4].

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